Cas no 215927-36-9 (6-bromo-3H,4H-thieno[3,2-d]pyrimidin-4-one)

6-Bromo-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a fused thienopyrimidinone scaffold with a bromine substituent at the 6-position. This structure serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting kinase inhibition and other therapeutic pathways. The bromine moiety enhances reactivity for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling efficient derivatization. Its rigid bicyclic core contributes to improved binding affinity in drug design. The compound is valuable in exploratory research for developing small-molecule inhibitors, offering a balance of synthetic accessibility and structural diversity for lead optimization.
6-bromo-3H,4H-thieno[3,2-d]pyrimidin-4-one structure
215927-36-9 structure
商品名:6-bromo-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS番号:215927-36-9
MF:C6H3N2OSBr
メガワット:231.06982
MDL:MFCD09746331
CID:1028468
PubChem ID:135741820

6-bromo-3H,4H-thieno[3,2-d]pyrimidin-4-one 化学的及び物理的性質

名前と識別子

    • 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one
    • 6-Bromo-1H-thieno[3,2-d]pyrimidin-4-one
    • 6-BROMO-3H-THIENO[3,2-D]PYRIMIDIN-4-ONE
    • 6-bromo-Thieno[3,2-d]pyrimidin-4(3H)-one
    • QC-8619
    • 6-bromo-3H,4H-thieno[3,2-d]pyrimidin-4-one
    • DTXSID10595174
    • 6-Bromo-thieno[3,2-d]pyrimidin-4-ol
    • 215927-36-9
    • DB-369117
    • C91161
    • MFCD17677443
    • AMY27529
    • OSM-S-476
    • SB21591
    • 6-bromothieno[3,2-d]pyrimidin-4(1H)-one
    • BS-25422
    • SCHEMBL4212348
    • CS-0360977
    • G10643
    • MDL: MFCD09746331
    • インチ: InChI=1S/C6H3BrN2OS/c7-4-1-3-5(11-4)6(10)9-2-8-3/h1-2H,(H,8,9,10)
    • InChIKey: IJSCGMBLRLDHPZ-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC2=C(S1)C(=O)NC=N2

計算された属性

  • せいみつぶんしりょう: 229.91500
  • どういたいしつりょう: 229.91495g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 221
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 69.7Ų

じっけんとくせい

  • PSA: 73.99000
  • LogP: 1.74710

6-bromo-3H,4H-thieno[3,2-d]pyrimidin-4-one セキュリティ情報

6-bromo-3H,4H-thieno[3,2-d]pyrimidin-4-one 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-bromo-3H,4H-thieno[3,2-d]pyrimidin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B293785-50mg
6-Bromo-thieno[3,2-d]pyrimidin-4-ol
215927-36-9
50mg
$ 185.00 2022-06-07
eNovation Chemicals LLC
Y1004553-5g
6-bromothieno[3,2-d]pyrimidin-4(1H)-one
215927-36-9 95%
5g
$1100 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYS1764-1G
6-bromo-3H,4H-thieno[3,2-d]pyrimidin-4-one
215927-36-9 95%
1g
¥ 2,989.00 2023-04-07
Chemenu
CM151491-1g
6-bromothieno[3,2-d]pyrimidin-4(3H)-one
215927-36-9 95%
1g
$729 2021-08-05
Alichem
A089005089-5g
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one
215927-36-9 95%
5g
$1969.80 2023-09-02
Aaron
AR007QL9-250mg
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one
215927-36-9 96%
250mg
$130.00 2023-12-14
Ambeed
A270060-100mg
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one
215927-36-9 98%
100mg
$85.0 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYS1764-10g
6-bromo-3H,4H-thieno[3,2-d]pyrimidin-4-one
215927-36-9 95%
10g
¥14641.0 2024-04-22
Aaron
AR007QL9-1g
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one
215927-36-9 96%
1g
$332.00 2023-12-14
1PlusChem
1P007QCX-100mg
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one
215927-36-9 96%
100mg
$68.00 2025-02-22

6-bromo-3H,4H-thieno[3,2-d]pyrimidin-4-one 関連文献

6-bromo-3H,4H-thieno[3,2-d]pyrimidin-4-oneに関する追加情報

Research Brief on 6-bromo-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS: 215927-36-9): Recent Advances and Applications

6-bromo-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS: 215927-36-9) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile scaffold for drug discovery. Recent studies have focused on its synthesis, structural modifications, and biological activities, particularly in the context of kinase inhibition and anticancer therapeutics. This research brief aims to summarize the latest findings related to this compound and its derivatives, highlighting their pharmacological potential and mechanistic insights.

One of the most notable advancements in the study of 6-bromo-3H,4H-thieno[3,2-d]pyrimidin-4-one is its role as a key intermediate in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and the thieno[3,2-d]pyrimidine core has been identified as a privileged structure for developing potent and selective inhibitors. Recent publications have demonstrated that derivatives of this compound exhibit promising activity against a range of kinases, including EGFR, VEGFR, and CDKs, which are implicated in various malignancies. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the optimization of 6-bromo-3H,4H-thieno[3,2-d]pyrimidin-4-one derivatives, leading to compounds with nanomolar potency against EGFR mutants resistant to first-generation inhibitors.

In addition to its applications in oncology, 6-bromo-3H,4H-thieno[3,2-d]pyrimidin-4-one has been explored for its anti-inflammatory and antimicrobial properties. A recent study in Bioorganic & Medicinal Chemistry Letters highlighted the compound's ability to modulate inflammatory pathways by targeting specific cytokines. Furthermore, structural analogs of this scaffold have shown activity against bacterial and fungal pathogens, suggesting its potential as a starting point for developing novel antimicrobial agents. These findings underscore the versatility of the thieno[3,2-d]pyrimidine core in addressing diverse therapeutic challenges.

The synthetic accessibility of 6-bromo-3H,4H-thieno[3,2-d]pyrimidin-4-one has also been a focus of recent research. Innovations in green chemistry and catalytic methods have enabled more efficient and sustainable routes to its production. For example, a 2022 study in Organic Process Research & Development described a scalable, metal-free synthesis of this compound using environmentally benign reagents. Such advancements are critical for facilitating its broader application in drug discovery and development.

Looking ahead, the continued exploration of 6-bromo-3H,4H-thieno[3,2-d]pyrimidin-4-one and its derivatives holds great promise for the identification of new therapeutic agents. Future research directions may include the development of dual-target inhibitors, the investigation of its pharmacokinetic properties, and the exploration of its potential in combination therapies. As the field progresses, this compound is likely to remain a focal point for researchers seeking to address unmet medical needs through innovative chemical approaches.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:215927-36-9)6-bromo-3H,4H-thieno[3,2-d]pyrimidin-4-one
A941906
清らかである:99%
はかる:1g
価格 ($):453.0